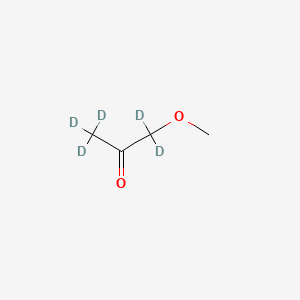

1-Methoxy-2-propanone-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8O2 |

|---|---|

Molecular Weight |

93.14 g/mol |

IUPAC Name |

1,1,1,3,3-pentadeuterio-3-methoxypropan-2-one |

InChI |

InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3/i1D3,3D2 |

InChI Key |

CUZLJOLBIRPEFB-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])OC |

Canonical SMILES |

CC(=O)COC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 2 Propanone D5 and Isotopically Labeled Analogues

Strategies for Deuterium (B1214612) Incorporation

The targeted placement of deuterium atoms within a molecule requires specific chemical strategies. For ketones like 1-methoxy-2-propanone, the acidic nature of the α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) provides a key avenue for isotopic labeling.

Acid-catalyzed hydrogen-deuterium exchange is a widely used method for incorporating deuterium at the α-position of ketones. nih.gov This process relies on the keto-enol tautomerism that ketones undergo in the presence of an acid. libretexts.org The mechanism involves the protonation (or deuteration) of the carbonyl oxygen by a strong deuterium acid source, such as DCl in D₂O, which forms the deuterium equivalent of a hydronium ion (D₃O⁺). libretexts.org This enhances the acidity of the α-hydrogens, facilitating their removal to form an enol intermediate. libretexts.org When this enol tautomerizes back to the keto form, a deuterium atom is incorporated at the α-position. libretexts.orgrsc.org

This catalytic cycle can be repeated, leading to the exchange of all acidic α-hydrogens for deuterium atoms. rsc.org The process is often driven by using D₂O as both the deuterium source and the solvent. rsc.org Superacid-catalyzed protocols have demonstrated high deuteration efficiency, reaching up to 99%, across a broad range of ketone substrates, including bioactive molecules. rsc.orgrsc.org This method is valued for its simple manipulation and the avoidance of toxic reagents. rsc.org

Table 1: Examples of Acid-Catalyzed α-Deuteration of Ketones

| Catalyst System | Deuterium Source | Substrate Type | Deuteration Efficiency | Reference |

|---|---|---|---|---|

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | Various Ketones | Up to 99% | rsc.org |

| DCl | D₂O | Simple Ketones | High | libretexts.org |

| B(C₆F₅)₃ | D₂O | Bioactive Carbonyls | Up to >98% | nih.gov |

An alternative to H/D exchange is the construction of the target molecule from smaller, commercially available or pre-synthesized deuterated building blocks. researchgate.net This "bottom-up" approach offers precise control over the location of the deuterium labels, allowing for isotopic substitution at positions that are not amenable to exchange reactions.

For the synthesis of 1-methoxy-2-propanone-d5, where the methyl group of the acetyl moiety is deuterated (CD₃), a deuterated methylating agent can be employed. Reagents like iodomethane-d₃ (CD₃I) are common sources for introducing a trideuteromethyl group into a molecule. researchgate.net This strategy involves creating a carbon-carbon bond, for instance, by reacting an appropriate enolate or other nucleophilic precursor with the deuterated methylating agent.

The synthesis can also commence with larger deuterated molecules. The industrial preparation of non-deuterated 1-methoxy-2-propanone often starts with the reaction of methanol (B129727) and propylene (B89431) oxide to produce 1-methoxy-2-propanol (B31579), which is then oxidized to the final ketone. patsnap.comgoogle.com A similar pathway could be envisioned for the deuterated analogue, starting with deuterated precursors. For example, using methanol-d₄ (CD₃OD) in the initial reaction would place the deuterated methoxy (B1213986) group in the final product. Subsequent steps would then need to address the deuteration of the propanone backbone.

Alternatively, starting with a deuterated ketone like acetone-d₆ and performing chemical modifications is another viable route. researchgate.net The specific pathway would depend on the desired labeling pattern and the availability of the deuterated starting materials.

Catalytic methods, particularly those using transition metals, offer powerful and often highly selective ways to incorporate deuterium. researchgate.net These techniques can facilitate H/D exchange under mild conditions or be used for reductive deuteration of unsaturated bonds. researchgate.netmarquette.edu

Transition-metal-free protocols using simple bases have also been developed to promote the deuteration of C-H bonds. researchgate.net For ketones, organocatalyzed deuteration using D₂O as the deuterium source provides an economical and effective method, achieving excellent deuterium incorporation (90–97%) under mild conditions. researchgate.net Catalytic transfer deuteration is another important technique, where a deuterium source, such as D₂O or a deuterated alcohol like 2-propanol-d₈, transfers deuterium to the substrate in the presence of a catalyst, often based on iridium, rhodium, or ruthenium. marquette.edu These methods can be highly selective for specific functional groups, such as the chemoselective deuteration of an alkene in an α,β-unsaturated ketone without reducing the carbonyl group. marquette.edu

Table 2: Selected Catalytic Deuteration Methods for Ketones and Related Compounds

| Catalyst Type | Deuterium Source | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalyst (e.g., Pyrrolidine) | D₂O | α-Deuteration | Mild conditions, good to excellent incorporation | researchgate.net |

| Iridium Pincer Complex | C₂D₅OD | Transfer Deuteration | General approach for unsaturated C-C bonds | marquette.edu |

| Rhodium Complex / Zinc | D₂O | Transfer Deuteration | Near quantitative yield for α,β-unsaturated ketones | marquette.edu |

| Barium Oxide (BaO) | D₂O | α-Deuteration | Broad functional group tolerance, scalable | researchgate.net |

Synthesis utilizing Deuterated Precursors

Development of Novel Synthetic Routes for Deuterated Ketones

Research continues to yield novel and more efficient methods for the synthesis of deuterated ketones. These advancements aim to improve selectivity, control the degree of deuteration, and broaden the scope of applicable substrates.

One innovative strategy involves a deconstructive approach where readily available ketones serve as "traceless handles" for site-specific deuteration. nih.gov This redox-neutral method uses a copper catalyst and D₂O as the deuterium source, allowing for a controlled degree of deuteration at various positions. nih.gov Significantly, di- and tri-deuterated products can be obtained in a one-pot reaction directly from the non-deuterated ketone starting material. nih.gov

Another novel method is the regiospecific deoxygenative deuteration of ketones. rsc.org This technique converts the carbonyl group into a deuterated methylene (B1212753) group (CD₂). The reaction proceeds under mild conditions via a hydrazone intermediate, enabling regiospecific deuteration with high deuterium content (91% to 96%). rsc.org This approach is particularly valuable as it addresses the need for deuteration tools with high functional group tolerance, a limitation in some traditional H/D exchange methods. rsc.org

Furthermore, methodologies for the controlled synthesis of ketones with partially deuterated methyl groups (CD₂H) have been developed. rsc.org One such route involves the coupling of esters with bis[(pinacolato)boryl]methane (B124671) and subsequent trapping with D₂O. rsc.org This provides a convenient pathway to compounds that could be important for fine-tuning metabolic processes in drug discovery. rsc.org

Control of Regioselectivity and Isotopic Purity in Deuteration Processes

Achieving high regioselectivity and isotopic purity is paramount in the synthesis of this compound. The molecule has two positions susceptible to deuteration via enolization: the C1 methoxy-adjacent methylene group (-CH2-) and the C3 methyl group (-CH3). mcmaster.ca The control over which protons are exchanged and the completeness of this exchange are determined by the reaction conditions, particularly the choice of catalyst (acid or base) and the deuterium source. nih.govwikipedia.org

Base-Catalyzed Deuteration: Base-catalyzed H/D exchange is a common and effective method for deuterating ketones at the α-carbon positions. nih.govresearchgate.net The mechanism involves the removal of an α-proton by a base to form an enolate intermediate. This enolate is then protonated (in this case, deuterated) by a deuterium source, such as deuterium oxide (D₂O). rsc.org For an unsymmetrical ketone like 1-methoxy-2-propanone, the relative acidity of the α-protons dictates the regioselectivity. The methylene protons at C1 are generally more acidic than the methyl protons at C3 due to the electron-withdrawing inductive effect of the adjacent methoxy group. This increased acidity facilitates their preferential removal by the base, leading to selective deuteration at the C1 position first, followed by the C3 position.

To achieve the desired d5 isotopologue, where all five α-hydrogens are replaced, the reaction conditions must be robust enough to deprotonate the less acidic C3 methyl group as well. This typically requires stronger bases or more forcing conditions, such as elevated temperatures. mcmaster.cadocumentsdelivered.com The isotopic purity of the final product is highly dependent on the molar excess of the deuterium source (e.g., D₂O) and the number of exchange cycles performed to drive the equilibrium towards the fully deuterated product. wikipedia.org Organocatalyzed methods using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have shown high efficiency, achieving deuterium incorporation of 90–97% in a single run for various ketones. researchgate.netnih.gov

Acid-Catalyzed Deuteration: Acid-catalyzed exchange also proceeds through an enol intermediate. nih.govrsc.org In the presence of a deuterated acid (e.g., DCl in D₂O), the carbonyl oxygen is protonated (deuterated), making the α-protons more susceptible to removal. rsc.org The resulting enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position. rsc.org Superacid catalysts have been shown to be highly efficient for α-deuteration of ketones, achieving up to 99% deuteration efficiency. rsc.org While generally effective, acid-catalyzed methods may offer less regioselectivity compared to base-catalyzed approaches for certain unsymmetrical ketones and can be limited by the substrate's stability under strong acidic conditions. nih.gov

The choice of catalyst and reaction conditions allows for fine-tuning of the deuteration process. The following table summarizes how different catalytic systems can influence the outcome of the deuteration of ketones.

| Catalyst Type | Deuterium Source | Typical Conditions | Key Characteristics | Isotopic Purity |

| Base-Catalyzed (e.g., NaOD) | D₂O | Mild to moderate temperatures | Regioselectivity depends on α-proton acidity; good for complete exchange. mcmaster.caresearchgate.net | Generally high (>95%) |

| Organocatalyzed (e.g., DBU) | D₂O | Mild reaction conditions | High efficiency and good functional group tolerance. researchgate.netnih.gov | Good to excellent (90-97%) researchgate.net |

| Acid-Catalyzed (e.g., DCl) | D₂O | Varies; can require heating | Effective for many ketones; potential for side reactions. nih.govdocumentsdelivered.com | Variable; depends on substrate |

| Superacid-Catalyzed | D₂O | Room temperature | High efficiency, broad substrate scope, excellent functional group compatibility. rsc.org | Up to 99% rsc.org |

Control over the degree of deuteration (e.g., producing a CD₂H group instead of CD₃) is extremely difficult with standard H/D exchange methods, which tend to result in complete deuteration. rsc.org However, novel methods are being developed, such as coupling esters with specific reagents and trapping with D₂O, to allow for the controlled synthesis of partially deuterated ketones. rsc.org

Scale-Up Considerations for Deuterated this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several practical and economic challenges. The primary considerations include the cost and availability of deuterated reagents, reaction efficiency, process safety, and purification methods. researchgate.net

Reagent Cost and Management: The most significant cost driver in the synthesis of deuterated compounds is typically the deuterium source itself, most commonly deuterium oxide (D₂O). x-chemrx.comresearchgate.net While D₂O is one of the more economical deuterium sources, large-scale syntheses require substantial quantities to ensure the reaction equilibrium is pushed towards complete isotopic exchange. Efficient recovery and recycling of D₂O are often necessary to make the process economically viable.

Process Optimization and Safety: Laboratory-scale procedures, such as those using microwave assistance to reduce reaction times from hours to minutes, may not be directly transferable to large-scale reactors. acs.org The heat transfer and mixing dynamics in large vessels are different, and reaction parameters must be re-optimized to maintain yield and purity. researchgate.net Furthermore, if strong bases like sodium deuteroxide (NaOD) or organometallic reagents are used, careful handling procedures are required to manage their reactivity and potential hazards on a larger scale. nih.govresearchgate.net The use of flow chemistry, where reagents are continuously mixed and reacted in a tube or pipe, is an emerging strategy that can offer improved control over reaction parameters, enhance safety, and facilitate scaling up. x-chemrx.com

Purification and Quality Control: Purification of the final product to remove the non-deuterated and partially deuterated species is crucial for applications requiring high isotopic purity. On a large scale, methods like preparative chromatography can become costly and inefficient. Distillation may be a more practical alternative for a relatively volatile compound like this compound, provided there is a sufficient boiling point difference between the product and any impurities. Rigorous quality control using techniques like mass spectrometry and NMR spectroscopy is essential to verify the isotopic enrichment and chemical purity of the final product. wikipedia.org Gram-scale synthesis has been demonstrated for other deuterated ketones, confirming the potential for industrial application of optimized laboratory protocols. rsc.orgresearchgate.net

The following table outlines key challenges and potential solutions for scaling up the synthesis of deuterated compounds.

| Consideration | Challenge | Potential Solution(s) |

| Cost | High price of D₂O and other deuterated reagents. nih.gov | Use of economical deuterium sources like D₂O; recovery and recycling of the deuterated solvent. x-chemrx.comresearchgate.net |

| Reaction Conditions | Transferring lab conditions (e.g., microwave heating) to large reactors; long reaction times. acs.org | Process re-optimization for large vessels; exploring flow chemistry for better control and efficiency. x-chemrx.com |

| Efficiency & Yield | Ensuring complete isotopic exchange to maximize yield of the desired isotopologue. | Use of highly efficient catalysts (e.g., superacids, organocatalysts); optimization of reaction time and temperature. rsc.orgresearchgate.net |

| Purification | Separating the desired deuterated product from residual starting material and partially labeled species. | Fractional distillation; development of crystallization methods; avoiding chromatography where possible. |

| Safety | Handling of reactive reagents (e.g., strong bases) on a large scale. | Implementing robust engineering controls; using less hazardous reagents or catalytic systems where possible. |

Advanced Spectroscopic Characterization of 1 Methoxy 2 Propanone D5

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 1-Methoxy-2-propanone-d5, a suite of NMR experiments is employed to confirm the position and extent of deuterium (B1214612) incorporation, as well as to fully assign the proton and carbon signals. rsc.orguobasrah.edu.iq

Deuterium NMR (²H NMR) for Isotopic Labeling Confirmation and Distribution

Deuterium (²H) NMR spectroscopy is the most direct method for observing the presence and chemical environment of deuterium atoms within a molecule. magritek.com In the case of this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterons at the methyl and methylene (B1212753) positions. The chemical shifts in ²H NMR are analogous to those in proton (¹H) NMR, though the resolution is typically lower. magritek.com The presence of distinct signals in the ²H NMR spectrum provides unequivocal evidence of successful deuteration. Furthermore, the integration of these signals can be used to determine the relative distribution of deuterium at different sites, confirming that the labeling has occurred as intended.

Proton NMR (¹H NMR) Analysis: Chemical Shift Perturbations and Spin-Spin Coupling

While the primary sites of interest are deuterated, ¹H NMR spectroscopy remains crucial for confirming the structure and assessing the level of isotopic purity. rsc.org In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the methyl and methylene groups adjacent to the carbonyl and ether functionalities will be significantly diminished or absent, depending on the efficiency of the deuteration process. The percentage of deuterium incorporation can be quantified by comparing the integrals of the residual proton signals to those of an internal standard or a non-deuterated portion of the molecule. rsc.org

The protons on the methoxy (B1213986) group (CH₃O-) will remain, and their chemical shift and multiplicity provide a reference point. Any subtle changes in the chemical shifts of the remaining protons compared to the non-deuterated analog, 1-methoxy-2-propanone, can be attributed to isotopic effects.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Chemical Shift (ppm, predicted) | Multiplicity |

| OCH₃ | ~3.4 | Singlet |

| COCH₂D₂ | Residual peaks | Multiplet |

| CH₃(d₃) | Residual peaks | Multiplet |

Note: Predicted chemical shifts are based on the non-deuterated analog and may vary slightly due to isotopic effects.

Carbon-13 NMR (¹³C NMR) Spectral Assignment and Isotopic Shifts

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. rsc.org In this compound, the carbon atoms attached to deuterium will exhibit characteristic changes in their ¹³C NMR signals. The primary effect is the splitting of the carbon signal into a multiplet due to coupling with the deuterium nucleus (spin I=1). The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin. For a CD₂ group, the carbon signal would appear as a quintet, and for a CD₃ group, it would be a septet.

Additionally, the chemical shifts of the deuterated carbons are typically shifted slightly upfield compared to their protonated counterparts, an effect known as an isotopic shift. These features in the ¹³C NMR spectrum serve as a powerful confirmation of the location of the deuterium labels. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| C=O | ~207 | Singlet |

| OCH₂ | ~75 | Quintet (due to ²H coupling) |

| OCH₃ | ~59 | Singlet |

| COCH₃ | ~27 | Septet (due to ²H coupling) |

Note: Predicted chemical shifts are based on the non-deuterated analog and may vary slightly due to isotopic effects.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Validation

To unequivocally validate the structure of this compound, multi-dimensional NMR techniques are invaluable. ipb.ptsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the case of this compound, the lack of significant cross-peaks between the methoxy protons and the other positions would further confirm the deuteration of the methyl and methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu For this compound, a cross-peak will be observed between the methoxy protons and the methoxy carbon. The absence of cross-peaks for the other carbon positions in the standard HSQC spectrum confirms their deuteration.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduprinceton.edu An HMBC spectrum would show a correlation from the methoxy protons to the methylene carbon (C-1) and potentially to the carbonyl carbon (C-2), providing definitive evidence for the connectivity of the molecular backbone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Deuteration Level

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the this compound molecule with a high degree of accuracy (typically to four or five decimal places). alevelchemistry.co.uk This allows for the unambiguous determination of its elemental formula (C₄H₃D₅O₂) and confirmation of the level of deuteration. usbio.net The measured monoisotopic mass should align closely with the theoretical mass calculated for the d5-isotopologue. By comparing the intensity of the molecular ion peak of the deuterated compound with any residual non-deuterated or partially deuterated species, the isotopic enrichment can be accurately quantified. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isotopic Abundance Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, offering both separation and identification capabilities. etamu.edu In the context of this compound, GC-MS is instrumental for two primary purposes: assessing the chemical purity of the compound and determining its isotopic abundance profile.

The gas chromatography component separates this compound from any potential impurities, such as residual starting materials, byproducts from synthesis, or other contaminants. epa.gov The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic feature that can be used for identification when compared to a known standard. etamu.edu Following separation, the mass spectrometer provides detailed information about the mass-to-charge ratio of the ionized molecules and their fragments.

For purity assessment, the GC chromatogram will ideally show a single, sharp peak corresponding to this compound. The presence of other peaks would indicate impurities, and their relative peak areas can be used for semi-quantitative analysis of their concentrations.

Isotopic abundance profiling is crucial for deuterated compounds. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its deuterated mass. By analyzing the relative intensities of the isotopic peaks, the degree of deuteration and the distribution of deuterium atoms within the molecule can be determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition and isotopic enrichment. acs.org

Interactive Data Table: Illustrative GC-MS Data for this compound

| Parameter | Value | Description |

| Retention Time (min) | 5.8 | The time at which this compound elutes from the GC column. |

| Molecular Ion (m/z) | 93.1 | The mass-to-charge ratio of the intact deuterated molecule. The non-deuterated compound has a molecular weight of approximately 88.1 g/mol . nist.gov |

| Isotopic Purity (%) | >98% | The percentage of the compound that is deuterated, as determined by the relative abundance of the deuterated and non-deuterated molecular ions. |

| Major Fragments (m/z) | 43, 48, 62 | Common fragments observed in the mass spectrum, corresponding to specific structural components of the molecule. |

Mechanistic Insights from Electron Ionization and Chemical Ionization Fragmentation Pathways

The fragmentation patterns observed in mass spectrometry provide a wealth of information about a molecule's structure and chemical bonds. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques that offer complementary insights into the fragmentation pathways of this compound.

Electron Ionization (EI):

EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive fragmentation. libretexts.org This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is highly reproducible and useful for structural elucidation. libretexts.org For this compound, the fragmentation pattern will be influenced by the presence of the deuterium atoms. The masses of the fragment ions containing deuterium will be shifted compared to the non-deuterated analog, allowing for the localization of the deuterium atoms within the molecule. researchgate.net

Chemical Ionization (CI):

In contrast to EI, CI is a "soft" ionization technique that uses reagent gas ions to ionize the analyte molecule through proton transfer or adduction. wikipedia.org This results in less fragmentation and often preserves the molecular ion, providing clear information about the molecular weight. wikipedia.orgazom.com For this compound, CI mass spectra will prominently feature the protonated (or deuterated) molecular ion, [M+H]⁺ or [M+D]⁺, confirming the molecular mass of the deuterated compound with minimal fragmentation. Comparing the CI and EI spectra can help to piece together the fragmentation puzzle and understand the stability of different parts of the molecule.

Interactive Data Table: Common Fragmentation Pathways

| Ionization Method | Key Fragments (m/z) | Interpretation |

| Electron Ionization (EI) | 43, 48, 62 | The peak at m/z 43 likely corresponds to the acetyl group ([CH₃CO]⁺). The peaks at m/z 48 and 62 would indicate fragments containing the deuterated methoxy-d5 group. |

| Chemical Ionization (CI) | 94.1 ([M+H]⁺) | The protonated molecular ion, confirming the molecular weight of the deuterated compound. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of C-D Bonds

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. su.senih.gov These techniques are particularly useful for characterizing deuterated compounds like this compound, as the C-D bonds have distinct vibrational frequencies compared to C-H bonds.

The heavier mass of deuterium causes the C-D stretching and bending vibrations to appear at lower frequencies (wavenumbers) in the IR and Raman spectra compared to their C-H counterparts. cdnsciencepub.comcdnsciencepub.com This isotopic shift provides a clear spectral window to observe the vibrations of the deuterated parts of the molecule without interference from C-H vibrations.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-D Stretching | 2000-2300 | IR and Raman |

| C=O Stretching | 1700-1725 | IR and Raman |

| C-D Bending | 900-1200 | IR |

Other Spectroscopic Techniques (e.g., Microwave Spectroscopy for Rotational Constants)

While GC-MS, IR, and Raman spectroscopy are the primary tools for the characterization of this compound, other spectroscopic techniques can provide additional valuable information.

Microwave Spectroscopy:

Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase. rsc.org This technique can provide highly precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia. From the rotational constants, it is possible to determine the precise molecular geometry, including bond lengths and angles. researchgate.net

For this compound, microwave spectroscopy could be used to determine the precise structural changes that occur upon deuteration. By comparing the rotational constants of the deuterated and non-deuterated species, the effects of isotopic substitution on the molecular structure can be accurately quantified. dtic.mil

Mechanistic Investigations and Isotope Effect Studies Using 1 Methoxy 2 Propanone D5

Application in Kinetic Isotope Effect (KIE) Research

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org For deuterium (B1214612) labeling, this is kH/kD. This effect arises primarily from the difference in zero-point vibrational energy between bonds to the light and heavy isotopes; a bond to a heavier isotope like deuterium has a lower zero-point energy and thus requires more energy to be broken. pharmacy180.com The study of KIEs is a sensitive probe for understanding bond-breaking and bond-forming events in the rate-determining step of a reaction. pharmacy180.comresearchgate.net

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the isotopically substituted bond is broken during the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when a bond to the isotopically labeled atom is cleaved in the rate-determining step of the reaction. pharmacy180.com For C-H versus C-D bonds, this effect is significant, with typical kH/kD values ranging from 2 to 8. pharmacy180.com A kH/kD value greater than 1.5 is generally considered a primary kinetic isotope effect, confirming that C-H bond breaking is a central part of the slowest step. pharmacy180.com The magnitude of the PKIE can also provide information about the transition state's structure; the largest effects (kH/kD ≈ 6–8) are often seen when the hydrogen is about half-transferred in the transition state. pharmacy180.com

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step. pharmacy180.com These effects are much smaller, with kH/kD values typically between 1.0 and 1.3. pharmacy180.com SKIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state. pharmacy180.com For example, a change in hybridization at a carbon atom from sp3 to sp2 during the rate-determining step can lead to a normal secondary KIE (kH/kD > 1), while the reverse (sp2 to sp3) can cause an inverse effect (kH/kD < 1). wikipedia.org

In studies using 1-Methoxy-2-propanone-d5, the KIE would be measured by comparing its reaction rate to that of its non-deuterated counterpart under identical conditions. wikipedia.org This can be done by running two separate reactions and measuring their absolute rates or, more accurately, by using an intermolecular competition reaction where a mixture of the deuterated and non-deuterated compounds reacts with a limiting reagent. wikipedia.org

| Isotope Effect Type | Typical kH/kD Value | Interpretation | Reference |

|---|---|---|---|

| Primary (PKIE) | 2 - 8 | C-H/D bond is broken in the rate-determining step. | pharmacy180.com |

| Secondary (SKIE) | 1.0 - 1.3 | C-H/D bond is not broken; change in vibrational environment at the transition state. | pharmacy180.com |

| Inverse Secondary (SKIE) | < 1.0 (e.g., 0.7-0.9) | Often associated with rehybridization from sp2 to sp3 at the transition state. | wikipedia.org |

The rate-determining step is the slowest step in a multi-step reaction and has the highest activation energy. stackexchange.comunizin.org By measuring the KIE, researchers can identify which reactants are involved in this crucial step. savemyexams.com If a reaction involving this compound exhibits a significant primary KIE, it directly implicates the cleavage of a C-D bond in the molecule as the rate-limiting event.

For instance, in the acid-catalyzed iodination of propanone, the rate is dependent on the concentration of propanone and the acid catalyst, but not on iodine. docbrown.info This indicates that the slow step is the acid-catalyzed formation of the enol intermediate, not the subsequent reaction with iodine. docbrown.info If this reaction were performed with this compound, a primary KIE would be expected for the removal of a deuterium from the α-carbon during enol formation, confirming this mechanistic hypothesis.

Furthermore, the magnitude of the KIE provides clues about the geometry of the transition state. pharmacy180.comacs.org A smaller-than-maximal PKIE might suggest a transition state that is either "early" (resembling reactants) or "late" (resembling products), where the C-H/D bond is less than half-broken. pharmacy180.com In contrast, secondary KIEs can reveal changes in hybridization, helping to map the electronic and structural evolution of the molecule as it proceeds along the reaction coordinate. wikipedia.org

Elucidation of Reaction Mechanisms involving Carbonyl Functionalities

The carbonyl group is a site of rich reactivity. Deuterium labeling, as in this compound, provides a molecular "tag" that allows chemists to trace the movement of atoms through complex reaction sequences involving this functional group. researchgate.net

In rearrangement reactions, parts of a molecule's carbon skeleton or functional groups shift their positions. Using a deuterated substrate like this compound allows for the unambiguous tracking of the labeled fragments. For example, in a [6π] photocyclization of a deuterated enaminone, deuterium labeling was used to confirm that the reaction proceeded through a conrotatory ring closure followed by a suprafacial pharmacy180.comresearchgate.net hydrogen migration. acs.org By analyzing the position of the deuterium atoms in the final product via NMR or mass spectrometry, the proposed pathway involving hydrogen (deuterium) migration was confirmed. acs.org Similarly, this compound could be used to follow the fate of the methoxy (B1213986) group or the acetyl group in rearrangement reactions, clarifying whether intramolecular or intermolecular processes are at play.

Deuterium exchange reactions are also readily studied. In the presence of an acid or base catalyst, the deuterium atoms on the carbon alpha to the carbonyl in this compound can exchange with protons from a protic solvent. The rate and extent of this H-D exchange can provide information about the acidity of the α-protons and the mechanism of enolate or enol formation.

Hydrogen Atom Transfer (HAT) and proton transfer are fundamental steps in many organic and biological reactions. mdpi.commasterorganicchemistry.com

Proton Transfer: This involves the movement of a proton (H+) and is central to acid-base catalysis. masterorganicchemistry.com The enolization of a ketone like 1-Methoxy-2-propanone is a classic example involving proton transfer steps. docbrown.info Using the deuterated compound in a protic solvent (like H₂O) and observing the exchange of D for H at the α-carbon provides direct evidence of the deprotonation-reprotonation sequence. masterorganicchemistry.com

Hydrogen Atom Transfer (HAT): This is a radical process involving the transfer of a hydrogen atom (H•). Intramolecular HAT reactions are known to be key steps in various transformations. nih.govcsic.es For instance, in certain radical cascade reactions, an intramolecular 1,5-HAT from a C-H bond to a radical center can occur. nih.govcsic.es If this compound were used in a reaction where a radical is generated elsewhere in the molecule, a 1,5-HAT could abstract a deuterium atom from the methoxy group (CD₃). The presence of deuterium in a new position in the product would be strong evidence for such a HAT mechanism.

| Mechanistic Process | Role of this compound | Expected Observation | Reference |

|---|---|---|---|

| Rearrangement Reactions | Acts as a labeled tracer to follow the movement of the deuterated methyl or acetyl groups. | Deuterium appears at a new, predictable position in the rearranged product. | acs.org |

| H/D Exchange | Provides deuterons for exchange with solvent protons under acid/base catalysis. | Loss of deuterium from the α-carbon and its incorporation into the solvent. | google.com |

| Proton Transfer | Serves as a deuterated substrate to study the mechanism of enol/enolate formation. | A primary KIE for the removal of D+ from the α-carbon. | docbrown.infomasterorganicchemistry.com |

| Hydrogen Atom Transfer (HAT) | Provides a source of deuterium atoms to probe intramolecular radical transfer reactions. | Deuterium from the CD₃ or CD₂ group is transferred to a radical site elsewhere in the molecule. | nih.govcsic.es |

Catalytic Reaction Pathway Analysis with Deuterated Substrates

Deuterated compounds are invaluable for studying the mechanisms of catalytic reactions. marquette.eduresearchgate.net By replacing a standard substrate with its deuterated version, such as this compound, researchers can gain insight into catalyst activation, substrate binding, and the nature of bond-breaking/forming events within the catalytic cycle. jst.go.jp

For example, heterogeneous metal catalysts (e.g., Platinum on carbon) are used in H-D exchange reactions where deuterium from a solvent like D₂O can be incorporated into an organic molecule. jst.go.jp A plausible mechanism involves the oxidative addition of a substrate's C-H bond to the active metal catalyst, followed by an H-D exchange on the metal surface and subsequent reductive elimination to release the deuterated product. jst.go.jp

Conversely, using a deuterated substrate like this compound in a catalytic reaction with a protic reagent can reveal mechanistic details. Consider the catalytic hydrogenation of the carbonyl group in this compound to form 1-methoxy-2-propanol-d5. If the reaction is run with H₂, any scrambling of deuterium from the carbon backbone onto the newly formed hydroxyl group or exchange with the H₂ gas could indicate reversible steps in the catalytic cycle, such as reversible β-hydride elimination from a metal-alkoxide intermediate. Such studies are crucial for optimizing catalytic processes, like those used in the industrial synthesis of 1-methoxy-2-propanol (B31579) or its dehydrogenation back to 1-methoxy-2-propanone. google.comgoogle.com

Studies in Homogeneous and Heterogeneous Catalysis

In the realm of catalysis, isotopically labeled molecules like this compound are instrumental in unraveling complex reaction networks. The substitution of hydrogen with deuterium alters the vibrational frequency of C-H bonds, which can influence the activation energy of a reaction, thereby affecting its rate. chem-station.com

Homogeneous Catalysis: In homogeneous catalysis, where the catalyst and reactants are in the same phase, deuterium labeling helps to track the fate of specific hydrogen atoms throughout a reaction sequence. For instance, in oxidation reactions of alcohols and ethers, a primary kinetic isotope effect is often observed when a C-H bond at the reaction center is cleaved in the rate-limiting step. snnu.edu.cn While no specific studies on this compound were found, research on the oxidation of similar secondary alcohols and ethers using metal complexes often employs deuterated substrates to distinguish between different proposed mechanisms. snnu.edu.cnosti.gov The magnitude of the observed KIE can indicate the geometry of the transition state. nih.gov

Heterogeneous Catalysis: In heterogeneous catalysis, reactions occur at the interface between phases, typically on the surface of a solid catalyst. Here, this compound could be used to study reaction mechanisms such as dehydrogenation or oxidation over metal or metal oxide catalysts. For example, in the catalytic oxidation of alcohols to ketones, deuterium labeling of the alcohol can help determine whether the C-H or O-H bond cleavage is rate-determining. Studies on the oxidation of 1-methoxy-2-propanol, the precursor to 1-methoxy-2-propanone, indicate complex deactivation behaviors of platinum catalysts that could be further elucidated using isotopically labeled reactants.

A hypothetical study could involve the comparative oxidation of 1-Methoxy-2-propanone and its d5 isotopologue over a platinum catalyst. The reaction rates and product distributions would be meticulously monitored. A significant difference in the rate of formation of products would suggest that a C-H bond cleavage is involved in the rate-determining step.

Below is a hypothetical data table illustrating the kind of results one might expect from such a study.

| Substrate | Catalyst | Temperature (°C) | Initial Rate (mol/L·s) | Kinetic Isotope Effect (kH/kD) |

| 1-Methoxy-2-propanone | Pt/Al2O3 | 150 | 1.2 x 10⁻⁴ | 5.2 |

| This compound | Pt/Al2O3 | 150 | 2.3 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Investigations of Surface Chemistry and Adsorption Phenomena

The interaction of molecules with catalyst surfaces is fundamental to heterogeneous catalysis. This compound can be a sensitive probe for studying adsorption, desorption, and surface reaction steps. Techniques such as Temperature-Programmed Desorption (TPD) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to study the species adsorbed on a catalyst surface.

When this compound is adsorbed onto a catalyst surface, the vibrational frequencies of its C-D bonds will be different from the C-H bonds of the non-deuterated molecule. This shift can be detected by spectroscopic methods, providing information about how the molecule binds to the surface. For example, studies on the adsorption of ketones on metal oxide surfaces have shown that the molecule can interact with the surface through its carbonyl group. nih.gov Isotope labeling experiments can help to confirm the nature of surface intermediates. researchgate.net

For instance, in the study of ketonization reactions on metal oxide surfaces, deuterated reactants have been used to trace the origin of hydrogen atoms in the products, thereby confirming the proposed reaction mechanism involving surface enolates. nih.gov

A hypothetical TPD study of this compound on a CeO₂ catalyst could provide data on the strength of adsorption and the temperature at which surface reactions or desorption occurs. Comparing the TPD profiles of the deuterated and non-deuterated compounds could reveal isotope effects in desorption kinetics.

The following table presents hypothetical data from a surface science study.

| Adsorbate | Surface | Desorption Peak Temp (°C) | Adsorption Energy (kJ/mol) |

| 1-Methoxy-2-propanone | CeO₂(111) | 180 | 75 |

| This compound | CeO₂(111) | 182 | 76 |

This table is illustrative and does not represent actual experimental data.

The slight increase in desorption temperature and adsorption energy for the deuterated species would be consistent with the stronger C-D bond compared to the C-H bond, leading to slightly stronger van der Waals interactions with the surface.

Advanced Analytical Applications of 1 Methoxy 2 Propanone D5

Quantitative Analytical Method Development

In the pursuit of precise and accurate chemical measurements, the use of stable isotope-labeled internal standards has become indispensable. 1-Methoxy-2-propanone-d5 is a prime example of such a standard, facilitating the development of robust and reliable quantitative methods.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. thermofisher.com The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample before any processing or analysis. thermofisher.comnih.gov This labeled compound, often referred to as an internal standard, is nearly chemically identical to the non-labeled analyte of interest. nih.gov

The power of this technique lies in the ability of the internal standard to mimic the behavior of the target analyte throughout the entire analytical procedure, including extraction, derivatization, and injection. texilajournal.com Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the deuterated internal standard. Because mass spectrometry can distinguish between the analyte and the deuterated standard based on their mass difference, the ratio of their signals remains constant regardless of sample loss. nih.gov This allows for highly accurate quantification, compensating for variations in sample matrix effects and recovery efficiency. texilajournal.comclearsynth.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the "critical reagent" for LC-MS assays and is recommended by regulatory agencies for its ability to produce reliable data. kcasbio.comnih.gov

Table 1: Key Advantages of Using this compound in IDMS

| Feature | Description | Benefit in Analysis |

| Chemical Equivalence | Behaves identically to the non-labeled analyte during sample preparation and chromatography. | Corrects for analyte loss during extraction and handling. |

| Mass Differentiation | Easily distinguished from the native analyte by a mass spectrometer due to the mass of deuterium (B1214612). | Allows for precise ratiometric measurement. |

| Co-elution | Elutes from the gas or liquid chromatography column at the same time as the analyte. texilajournal.com | Compensates for matrix-induced ion suppression or enhancement at the point of analysis. kcasbio.com |

| High Accuracy | Corrects for systematic and random errors throughout the analytical process. | Considered a definitive method for achieving the most accurate quantitative results. dntb.gov.ua |

For an analytical method utilizing a deuterated internal standard to be considered reliable and robust, it must undergo a thorough validation process according to internationally accepted guidelines. texilajournal.comnih.gov The validation protocol assesses several key performance characteristics to ensure the method is fit for its intended purpose. The use of a deuterated standard like this compound is integral to meeting the stringent requirements for these parameters. clearsynth.com

Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is directly proportional to the analyte concentration. The ratio of the analyte signal to the internal standard signal is plotted against concentration.

Accuracy: Measuring the closeness of the experimental value to the true or accepted value. This is often assessed by analyzing samples with known concentrations (quality controls).

Precision: Evaluating the degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Matrix Effects: Assessing the influence of other components in the sample matrix on the ionization of the analyte and internal standard. clearsynth.com A well-matched deuterated standard like this compound co-elutes with the analyte and experiences the same matrix effects, thus correcting for them. kcasbio.com

Recovery: The efficiency of the extraction process. The response of the internal standard in a sample is compared to its response in a neat solution to determine the effectiveness of the sample preparation steps.

Table 2: Method Validation Parameters

| Parameter | Objective | Role of Deuterated Internal Standard |

| Linearity | Confirm a proportional response across a range of concentrations. | Ensures the analyte/IS ratio is consistent. |

| Accuracy | Ensure the measured value is close to the true value. | Corrects for systematic errors in sample handling. |

| Precision | Demonstrate the repeatability of the method. | Minimizes variability introduced during the analytical process. |

| Matrix Effect | Evaluate the impact of sample components on MS signal. | Compensates for ion suppression or enhancement. clearsynth.com |

| Recovery | Determine the efficiency of the extraction procedure. | Tracks and corrects for analyte loss during sample preparation. |

The detection and quantification of volatile organic compounds (VOCs) at trace levels (parts-per-billion or lower) is crucial in fields such as environmental monitoring, food safety, and industrial hygiene. epa.govmdpi.com However, analyzing trace concentrations presents significant challenges, including low signal intensity and interference from complex sample matrices. mdpi.com

The use of this compound as an internal standard in purge-and-trap gas chromatography-mass spectrometry (GC/MS) methods is a highly effective strategy for overcoming these challenges. epa.gov GC/MS is considered a gold standard for VOC analysis. mdpi.com By adding a precise amount of this compound to the sample, analysts can confidently quantify the corresponding non-labeled compound and other similar VOCs. The deuterated standard accounts for variability in purging efficiency, trapping, and desorption, which are critical steps in the analysis of trace volatile compounds. epa.gov This approach ensures that even at very low concentrations, the analytical results are accurate and reproducible, enabling the reliable monitoring of VOCs in various media.

Environmental and Atmospheric Chemistry Research

Beyond its role in quantitative analysis, this compound serves as a valuable tracer in environmental and atmospheric chemistry research. Its isotopic label allows scientists to track the movement and transformation of pollutants in complex environmental systems.

Oxygenated volatile organic compounds (OVOCs) are a significant class of atmospheric compounds that can be emitted directly or formed through the oxidation of other VOCs. copernicus.orgnih.gov They play a central role in atmospheric chemistry, contributing to the formation of secondary organic aerosol (SOA) and ground-level ozone. nih.govcopernicus.org Understanding the chemical pathways by which OVOCs are transformed in the atmosphere is essential for accurate air quality modeling. epa.gov

Deuterated compounds like this compound can be used as tracers in laboratory studies or controlled field experiments to elucidate these transformation pathways. researchgate.net By introducing the labeled compound into an atmospheric simulation chamber, researchers can study its reactions with key atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). copernicus.org The degradation products formed from this compound will also contain the deuterium label, allowing them to be unambiguously identified by mass spectrometry. This enables scientists to map out the specific reaction mechanisms and determine the yields of various secondary pollutants, providing critical data that is representative of the atmospheric fate of this class of OVOCs.

The data gathered from tracer studies are fundamental inputs for the development and validation of environmental fate and transport models. researchgate.netfrontiersin.org These computational models are mathematical representations of the physical, chemical, and biological processes that govern how pollutants move and change in the environment. cdc.govepa.gov

By using this compound to determine reaction rates and product branching ratios, scientists can refine the chemical mechanisms used in air quality models. Atmospheric tracer technology is an essential experimental technique for testing and validating atmospheric transport and dispersion models. researchgate.net The explicit simulation of tracer transport can increase the information gained and help constrain numerical models. frontiersin.orgcopernicus.org This leads to more accurate predictions of air quality and a better understanding of how emissions from various sources impact the environment. The improved accuracy of these models is vital for developing effective strategies to mitigate air pollution and protect human and ecosystem health. epa.gov

Table 3: Application of Experimental Data in Environmental Models

| Experimental Data from Tracer Studies | Model Parameter Informed | Impact on Prediction |

| Reaction Rate Constants | Chemical kinetics modules | More accurate simulation of the speed of pollutant degradation. |

| Product Yields | Secondary pollutant formation pathways | Better prediction of ozone and secondary organic aerosol (SOA) formation. |

| Deposition Rates | Removal and deposition algorithms | Improved understanding of how pollutants are removed from the atmosphere. |

| Dispersion Patterns | Transport and diffusion modules | Enhanced forecasting of pollutant plumes and exposure areas. researchgate.net |

Role as a Reference Standard in Analytical Chemistry Laboratories

In modern analytical chemistry, the demand for high precision and accuracy is paramount, particularly in fields such as environmental monitoring, pharmaceutical research, and clinical diagnostics. musechem.com The use of internal standards is a fundamental technique to ensure the reliability of quantitative analyses, especially those employing chromatographic methods coupled with mass spectrometry (MS). musechem.comamerigoscientific.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards due to their unique properties that significantly enhance data quality. acanthusresearch.comthermofisher.com this compound, a deuterated analog of 1-methoxy-2-propanone, serves as an exemplary reference standard, providing a robust solution for overcoming common analytical challenges. acanthusresearch.comszabo-scandic.com

The core principle of using a SIL compound like this compound is that it is chemically identical to its non-labeled counterpart, the analyte. amazonaws.com This ensures that both the standard and the analyte exhibit nearly identical behavior throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. nih.gov Any sample loss or variability during these steps affects both compounds equally. chromatographyonline.com However, due to the replacement of five hydrogen atoms with deuterium, this compound has a higher molecular weight than the native compound. This mass difference allows a mass spectrometer to differentiate between the analyte and the internal standard. acanthusresearch.com

By adding a precise amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, analysts can use the ratio of the analyte's response to the internal standard's response for quantification. chromatographyonline.com This ratiometric approach effectively corrects for variations in sample volume, extraction efficiency, and instrument response, thereby mitigating the "matrix effect"—a phenomenon where other components in a complex sample can suppress or enhance the analyte's signal. amerigoscientific.comacanthusresearch.com The result is a significant improvement in the accuracy, precision, and reproducibility of the measurement. musechem.comamerigoscientific.com

The utility of this compound is particularly evident in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify 1-methoxy-2-propanone. Such analysis is crucial, for instance, in occupational health for biomonitoring workers exposed to industrial solvents like propylene (B89431) glycol methyl ether (PGME), which is metabolized to 1-methoxy-2-propanone. In these applications, a mass spectrometer can be set to selectively monitor specific mass-to-charge (m/z) ratios corresponding to characteristic fragments of both the analyte and the internal standard.

Below is a representative data table illustrating the typical ions monitored in a GC-MS Selected Ion Monitoring (SIM) method for the quantification of 1-methoxy-2-propanone using its deuterated standard.

Table 1: Representative GC-MS Parameters for Quantification

| Parameter | Analyte (1-Methoxy-2-propanone) | Internal Standard (this compound) |

|---|---|---|

| Chemical Formula | C₄H₈O₂ | C₄H₃D₅O₂ |

| Molecular Weight | 88.11 g/mol | 93.14 g/mol |

| Quantification Ion (m/z) | 43 (CH₃CO⁺) | 46 (CD₃CO⁺) |

| Confirmation Ion (m/z) | 58 ([M-CH₂O]⁺) | 62 ([M-CH₂O]⁺, deuterated) |

This interactive table outlines the distinct mass-to-charge ratios used to differentiate the analyte from its stable isotope-labeled internal standard in a mass spectrometry-based assay.

The relationship between the concentration and the instrument response is established by creating a calibration curve. This is done by analyzing a series of calibration standards containing a fixed amount of the internal standard and varying, known concentrations of the analyte. The resulting data demonstrates the linearity of the response ratio over a specific concentration range.

Table 2: Example Calibration Data for 1-Methoxy-2-propanone

| Analyte/IS Concentration Ratio | Analyte/IS Peak Area Ratio |

|---|---|

| 0.1 | 0.102 |

| 0.5 | 0.495 |

| 1.0 | 1.011 |

| 5.0 | 4.987 |

| 10.0 | 10.053 |

This interactive table presents typical calibration data, showing the linear correlation between the concentration ratio of the analyte to the internal standard and their corresponding peak area ratio as measured by the instrument.

Computational Chemistry and Theoretical Studies of 1 Methoxy 2 Propanone D5

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties. For deuterated species, these calculations are particularly useful for quantifying the subtle changes induced by isotopic substitution.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a workhorse for routine calculations. arxiv.org

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the DFT method systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. For 1-Methoxy-2-propanone-d5, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformer. The resulting geometry is crucial as most other molecular properties are calculated from this optimized structure.

Frequency Calculations: Once the optimized geometry is found, vibrational frequencies can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic positions, which gives a matrix of force constants. uni-muenchen.de From these force constants and the specific masses of the atoms (using the mass of deuterium (B1214612) for the d5 positions), the vibrational modes and their corresponding frequencies can be determined. q-chem.com A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and the calculation of the zero-point vibrational energy (ZPVE). The difference in ZPVE between the deuterated and non-deuterated isotopologues is the primary origin of many isotope effects. ox.ac.uk

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C | 1.52 Å |

| Bond Length | C-O (ether) | 1.43 Å |

| Bond Angle | C-C=O | 121.5° |

| Bond Angle | C-O-C | 112.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. youtube.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals, leading to higher accuracy, albeit at a significantly greater computational cost. nsc.ru

These high-level methods are particularly important for the accurate prediction of isotope effects, such as kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate for the light isotopologue (e.g., 1-Methoxy-2-propanone) to the heavy one (this compound). It is highly sensitive to small differences in activation energies, which arise from changes in ZPVE between the reactant and the transition state. rutgers.edu Because C-D bonds have lower zero-point vibrational energies than C-H bonds, breaking a C-D bond typically requires more energy, leading to a "normal" KIE (kH/kD > 1). nih.gov Ab initio methods can calculate these subtle energy differences with high precision, allowing for reliable predictions of KIEs that can be used to elucidate reaction mechanisms. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's structure and interactions evolve.

Conformational Analysis: 1-Methoxy-2-propanone has rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify the different stable conformers and the energy barriers for converting between them. acs.org This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its properties and reactivity.

Intermolecular Interactions: MD is also a powerful tool for studying how this compound interacts with other molecules, such as solvents or other reactants. By simulating the deuterated ketone in a box of solvent molecules (e.g., water), one can analyze the formation and dynamics of intermolecular forces like hydrogen bonds and van der Waals interactions. These simulations can reveal details about the solvation shell structure and how deuteration might subtly influence these interactions. Such studies are particularly relevant in understanding solvent effects on reaction rates and spectroscopic properties. nih.govchemrxiv.org

Prediction of Spectroscopic Parameters for Deuterated Analogues

Computational chemistry is an essential tool for predicting and interpreting spectra. For deuterated analogues, calculations can precisely quantify the effect of isotopic substitution on key spectroscopic parameters.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is typically used in conjunction with a DFT functional (like B3LYP) to calculate the magnetic shielding tensor for each nucleus. mdpi.comnih.gov Deuteration introduces small changes in the time-averaged geometry and vibrational state of the molecule, which in turn slightly alters the electronic environment and, consequently, the NMR chemical shifts of nearby nuclei. nih.gov This phenomenon is known as a deuterium isotope effect on the chemical shift. Computational methods can predict these small shifts, aiding in the detailed assignment of complex NMR spectra and confirming the positions of isotopic labels. mdpi.com

Vibrational Frequencies: As described in section 6.1.1, vibrational frequencies are a direct output of quantum chemical calculations. The effect of deuterium substitution on vibrational spectra is dramatic and predictable. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as protium, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond (roughly by a factor of 1/√2 ≈ 0.71). uni-muenchen.de DFT calculations can accurately reproduce this shift, providing a theoretical infrared (IR) spectrum that can be directly compared with experimental results to verify the successful and specific incorporation of deuterium. barc.gov.in

| Vibrational Mode | Protiated (C-H) | Deuterated (C-D) | Expected Ratio (H/D) |

|---|---|---|---|

| Aliphatic C-H/C-D Stretch (sp³) | ~2950 | ~2150 | ~1.37 |

| C=O Stretch | ~1740 | ~1735 | ~1.00 |

Computational Modeling of Reaction Pathways and Transition States with Deuterium

Understanding how a chemical reaction occurs requires mapping the energetic profile of the transformation from reactants to products. Computational modeling is uniquely suited for this task, as it allows for the characterization of highly unstable, short-lived structures like transition states. wikipedia.org

A reaction pathway is modeled by identifying the minimum energy path on the potential energy surface that connects reactants and products. The highest point along this path is the transition state, which represents the energetic barrier that must be overcome for the reaction to proceed. Computational methods can optimize the geometry of this transition state and calculate its energy. acs.org

For reactions involving this compound, these calculations are critical for understanding kinetic isotope effects (KIEs). By calculating the ZPVE for both the reactant and the transition state for the protiated and deuterated species, the activation energies can be determined. ox.ac.ukaip.org The difference in these activation energies allows for a direct, first-principles calculation of the KIE. rutgers.edu Comparing the calculated KIE with an experimental value is one of the most powerful methods for validating a proposed reaction mechanism. researchgate.net For example, if a C-H bond is broken in the rate-determining step, a large primary KIE is expected; if deuteration is at a site not directly involved in bond breaking, a smaller, secondary KIE may be observed. Computational modeling can quantify these effects and provide a detailed picture of the reaction mechanism. researchgate.net

| Species | Energy (Protiated) | Energy (Deuterated) | Note |

|---|---|---|---|

| Reactant (ZPVE corrected) | 0.0 | -1.2 | Deuterated reactant is stabilized by lower ZPVE. |

| Transition State (ZPVE corrected) | 20.0 | 20.5 | ZPVE difference is smaller in the TS where the bond is partially broken. |

| Activation Energy (ΔE‡) | 20.0 | 21.7 | ΔE‡ is higher for the deuterated species, leading to a slower reaction. |

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Deuteration Methodologies

The synthesis of deuterated compounds is undergoing a shift towards more environmentally sustainable methods. Traditional deuteration techniques often rely on harsh reagents and produce significant waste. Green chemistry principles are now guiding the development of cleaner, more efficient deuteration processes.

Recent advancements in the deuteration of ketones, a class of compounds to which 1-Methoxy-2-propanone-d5 belongs, exemplify this trend. Researchers are exploring catalytic systems that utilize deuterium (B1214612) oxide (D₂O) as an economical and environmentally benign deuterium source. researchgate.netrsc.org For instance, a superacid-catalyzed protocol has been developed for the α-deuteration of ketones with D₂O, demonstrating high deuteration efficiency and broad functional group compatibility under simple manipulation. rsc.org Another approach involves a ruthenium-catalyzed deoxygenative deuteration of ketones, which allows for regiospecific deuteration at the methylene (B1212753) site with high deuterium content under mild conditions. rsc.org

Metal-free methodologies are also gaining traction. Organocatalyzed deuteration of the α-C-H bonds in ketones using D₂O offers an alternative with good to excellent deuterium incorporation. researchgate.net Furthermore, the use of a Pd/C-Al-D₂O catalytic system facilitates selective H-D exchange reactions in an environmentally friendly manner, with D₂ gas generated in situ from the reaction of aluminum and D₂O. nih.gov These innovative methods hold promise for the greener synthesis of this compound and other deuterated ketones.

Table 1: Comparison of Emerging Green Deuteration Methodologies for Ketones

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Superacid Catalysis | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | D₂O | High efficiency, broad functional group compatibility. rsc.org |

| Deoxygenative Deuteration | Ruthenium-based catalyst | Deuterated hydrazine | Regiospecific, high deuterium content, mild conditions. rsc.org |

| Organocatalysis | Simple bases | D₂O or DMSO-d6 | Metal-free, mild conditions. researchgate.net |

| Pd/C-Al System | Palladium on carbon and Aluminum | D₂O | Environmentally benign, in situ D₂ generation. nih.gov |

Expanded Applications in Systems Chemistry and Complex Biological Systems

Deuterated solvents and compounds are pivotal in unraveling the complexities of chemical and biological systems. synmr.in The substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE), providing a powerful tool for studying reaction mechanisms. princeton.edu

In systems chemistry, deuterated molecules can help to probe the intricate networks of interacting molecules. By selectively labeling components of a complex chemical system with deuterium, researchers can track their transformations and interactions, shedding light on the emergent properties of the system as a whole.

Within complex biological systems, deuterated compounds like this compound can serve as metabolic tracers. synmr.in Their journey through metabolic pathways can be monitored using techniques like mass spectrometry, providing insights into cellular processes and the effects of xenobiotics. The altered metabolism of deuterated compounds can also be exploited in drug development to enhance pharmacokinetic profiles.

The unique properties of deuterated solvents also offer advantages in studying biological macromolecules. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential for minimizing solvent interference and enabling the detailed structural and dynamic analysis of proteins and nucleic acids. synmr.infiveable.meirisotope.com

Integration with Hyphenated Analytical Platforms for Enhanced Resolution

The analysis of deuterated compounds is greatly enhanced by the use of hyphenated analytical techniques, which couple a separation method with a detection method. nih.gov This combination provides both high-resolution separation and detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile deuterated compounds. In GC-MS, the chromatographic separation of the deuterated analyte from its non-deuterated counterpart can be observed, a phenomenon known as the chromatographic H/D isotope effect. nih.gov This effect, where deuterated compounds often elute slightly earlier than their protiated analogs, can be exploited for their selective detection. nih.gov However, care must be taken as fragmentation in the mass spectrometer's ion source can sometimes lead to the loss of deuterium labels, potentially causing interference with other ions. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable technique, particularly for less volatile or thermally labile deuterated compounds. nih.gov Deuterium-labeled compounds are frequently used as internal standards in LC-MS-based quantitative analysis due to their chemical similarity to the analyte, which helps to correct for variations in sample preparation and instrument response. nih.govsemanticscholar.org The synthesis of deuterium-labeled metabolites for use as internal standards in LC-MS analysis is a common practice in biomedical research. nih.govmdpi.com

The integration of these hyphenated techniques allows for the sensitive and selective detection and quantification of this compound in complex matrices, which is crucial for its application in mechanistic and metabolic studies.

Advancements in Computational Models for Deuterium-Containing Species

Computational chemistry plays a vital role in understanding and predicting the properties and behavior of deuterium-containing molecules. Theoretical models are increasingly used to study the kinetic isotope effect (KIE), providing deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone. princeton.eduwikipedia.org

Quantum mechanical models are at the forefront of these computational advancements. youtube.com These models can predict how deuterium substitution affects the vibrational frequencies of a molecule, which is the fundamental basis of the KIE. princeton.edu By calculating the potential energy surfaces of reactions involving both deuterated and non-deuterated species, researchers can accurately predict the magnitude of the KIE and elucidate the structure of the transition state. proquest.comrutgers.edu

Recent research has also focused on developing hybrid quantum-classical computational approaches to design deuterated molecules with specific properties. researchgate.net For instance, such methods have been used to predict the emission quantum efficiencies of deuterated organic light-emitting diode (OLED) emitters. researchgate.net All-atom path integral molecular dynamics simulations are being employed to predict isotope effects in complex systems, revealing the microscopic mechanisms that differentiate between hydrogenated and deuterated compounds. arxiv.org

For this compound, computational models can be used to predict its spectroscopic properties, its interactions with biological macromolecules, and the kinetic isotope effects associated with its chemical transformations. These theoretical insights can guide experimental design and accelerate the discovery of new applications for this and other deuterated compounds.

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing 1-Methoxy-2-propanone-d5, and how should researchers interpret key spectral data?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration at specific positions, focusing on the absence of proton signals in -NMR for deuterated sites. Mass spectrometry (MS) is essential for verifying molecular weight shifts due to deuterium incorporation (e.g., a +5 Da increase for -d5 isotopologues). Infrared (IR) spectroscopy can identify functional groups, such as the carbonyl stretch (~1700 cm) and methoxy C-O vibrations (~1100 cm) . Cross-reference spectral data with NIST Standard Reference Database 69 to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Prioritize flammability mitigation (UN 1224, Hazard Class 3.2) by avoiding ignition sources and static discharge . Use fume hoods to limit inhalation exposure, as acute toxicity (H302, H315, H319) necessitates protective equipment (gloves, goggles, lab coats) . For spills, avoid drainage contamination; collect using inert absorbents and dispose via authorized waste management services .

Advanced Research Questions

Q. How does deuteration at the acetone moiety influence the kinetic isotope effect (KIE) in reactions involving this compound?

- Methodological Answer : Deuteration alters reaction rates due to differences in bond dissociation energies (C-H vs. C-D). For example, in ketone reduction reactions, the KIE can be quantified using competitive experiments with non-deuterated analogs. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to compare rate constants. Theoretical calculations (e.g., DFT) can model isotopic effects on transition states, validated against experimental data .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar and non-polar solvents?

- Methodological Answer : Systematically test solubility in solvents (e.g., water, DMSO, hexane) under controlled temperatures (20–25°C). Use UV-Vis spectroscopy or gravimetric analysis to measure saturation points. Conflicting data may arise from impurities; ensure compound purity via HPLC (>98%) before testing. Document solvent batch sources (e.g., residual moisture in DMSO affects results) .

Q. How can researchers optimize synthetic routes to this compound while minimizing isotopic dilution?